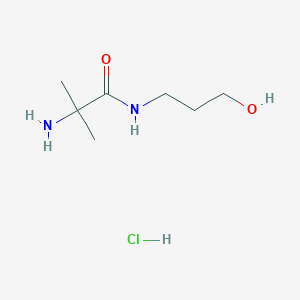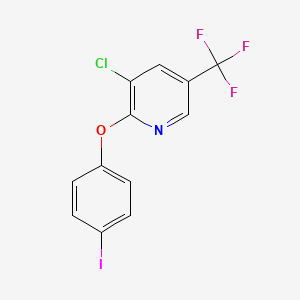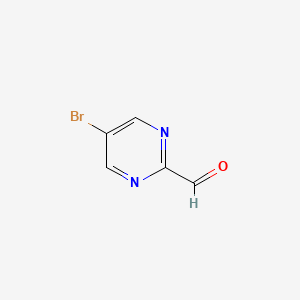
(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride
Vue d'ensemble
Description
“(2-(4-Methoxyphenyl)oxazol-4-YL)methanamine hydrochloride” is a synthetic organic compound. It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.68 g/mol .
Synthesis Analysis
Oxazole, the core structure of this compound, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has gained attention due to their wide spectrum of biological activities .Molecular Structure Analysis
The oxazole ring in the molecule is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : The compound has been a subject of interest in novel synthetic chemistry. For instance, researchers developed a novel synthesis method for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, using ortho-methoxy and ortho-nitro substituted phenylacetic acids. This method includes key intermediates bearing the oxazole-4-carboxylic acid methylester moiety (Schlosser et al., 2015).
Chemical Modification and Synthesis of Derivatives : The compound is utilized in the synthesis of various derivatives with potential pharmaceutical applications. A study detailed the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, exhibiting antibacterial and antifungal activities (Thomas et al., 2010).
Catalytic Applications : The compound has found use in catalysis. In one study, (4-Phenylquinazolin-2-yl)methanamine, a related derivative, was synthesized and used to create N-heterocyclic ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation reactions (Karabuğa et al., 2015).
Corrosion Inhibition : Research has been conducted on oxazole derivatives as corrosion inhibitors. In one study, derivatives like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol were evaluated for their ability to inhibit corrosion in a hydrochloric acid medium, showing significant potential (Rahmani et al., 2018).
Biological and Pharmacological Research
Potential Antidepressant and Anxiolytic Effects : Some derivatives of this compound have been studied for their antidepressant and anxiolytic effects. For example, phenylpiperazine derivatives showed potent antidepressant-like activity and anxiolytic-like properties in animal models (Pytka et al., 2015).
Anticancer Research : Derivatives like UA-62784, a diaryl oxazole, were synthesized for their selective cytotoxicity against human pancreatic cancer cell lines. Although not selective for DPC-4-deleted lines, they showed potential in inhibiting several cancer-relevant protein kinases (Shaw et al., 2009).
Antiosteoclast Activity : Another area of interest is in the field of osteoclast activity. A study on di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, related derivatives, showed moderate to high antiosteoclast activity, which is crucial in the study of bone diseases (Reddy et al., 2012).
Adenylate Cyclase Modulation : Research has also explored the modulation of adenylate cyclase using phenyloxazoles, indicating potential for pharmacological applications in biogenic amine receptors (Khan et al., 2003).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZRBAHHPDHKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)




![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)


![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
